Einecs 285-475-4

Description

Evolution of Research Interest in Bis((S)-nicotine) Citrate (B86180)

Research interest in Bis((S)-nicotine) citrate has evolved primarily within the domain of analytical chemistry and tobacco science. Its principal application is as a reference standard for what is termed "bound nicotine (B1678760)." acs.orgacs.org In a 2022 study published in ACS Omega, researchers established a gas chromatography–mass spectrometry (GC-MS) method to directly determine the free nicotine content in tobacco. acs.orgacs.org In this research, Bis((S)-nicotine) citrate was used as the standard for pure bound nicotine to validate the method, confirming that the analytical technique was not skewed by the presence of nicotine salts. acs.orgacs.org This demonstrates the compound's critical role in developing precise analytical methods for quality assessment of tobacco products. acs.org

Beyond its use as an analytical standard, the compound is of interest in the development of nicotine delivery systems. ontosight.ai The formation of a salt from nicotine and citric acid results in a more stable compound, and the citrate component can influence properties such as solubility and bioavailability compared to free-base nicotine. ontosight.ai This has positioned nicotine salts, including the citrate form, as compounds of interest for research into nicotine replacement therapies. ontosight.ai

Table 2: Selected Research Applications of Bis((S)-nicotine) Citrate This interactive table highlights key research findings involving the compound.

| Research Area | Study Summary | Key Finding | Reference |

|---|---|---|---|

| Analytical Chemistry | Development of a GC-MS method for direct determination of free nicotine in tobacco. | Bis((S)-nicotine) citrate was used as a standard for bound nicotine to confirm the method's specificity. The results showed no interference from bound nicotine compounds on the method. | acs.orgacs.org |

| Pharmacology / Drug Delivery | General discussion of nicotine salts in the context of Nicotine Replacement Therapy (NRT). | The citrate moiety can enhance stability and modify pharmacokinetic properties compared to free nicotine, making it a compound of interest for developing more effective NRT products. | ontosight.ai |

Academic Significance and Research Trajectories of Organic Salts in Chemical Science

Organic salts represent a cornerstone of modern chemical and pharmaceutical sciences, valued for their tunability and diverse applications. teachy.appresearchgate.net These compounds, formed through the reaction of an acid and a base, possess ionic bonds that confer properties distinct from their un-ionized precursors. reagent.co.uk In the pharmaceutical industry, the control of crystallization processes for organic salts is of paramount importance, as many active pharmaceutical ingredients (APIs) are formulated as salts to improve solubility, stability, and bioavailability. nih.gov

The academic significance of organic salts extends into materials science and green chemistry. Research into crystalline porous organic salts (CPOSs), for example, has revealed a new class of materials with permanent porosity and highly polar nano-confined channels. rsc.org These features give CPOSs potential applications in areas such as gas sorption and proton conduction. rsc.org Furthermore, salts are widely used in organic synthesis as reagents, catalysts, and phase-transfer agents, often facilitating more environmentally friendly reaction conditions and increasing yields. researchgate.net The use of citric acid to form Bis((S)-nicotine) citrate is a classic example of modifying a biologically active amine into a salt to enhance its stability and handling for research purposes. ontosight.ai

Contextualizing Bis((S)-nicotine) Citrate within Alkaloid Derivative Research

Bis((S)-nicotine) citrate is a derivative of (S)-nicotine, the principal alkaloid in tobacco, which constitutes about 95% of the total alkaloid content. nih.gov Alkaloid research is a vast field, and the study of nicotine and its derivatives is particularly intense due to its biological activity. (S)-nicotine is the natural enantiomer synthesized by tobacco plants. bris.ac.uk

Research into nicotine derivatives is multifaceted. Some studies focus on synthesizing novel derivatives to explore new biological activities, such as potential antibacterial properties. tmkarpinski.com Other research investigates the metabolic pathways of nicotine. Upon entering the body, nicotine is extensively metabolized into numerous compounds, with cotinine (B1669453) being the most significant metabolite. nih.gov Understanding this metabolism is crucial, and the ratio of metabolites like 3'-hydroxycotinine to cotinine can serve as a biomarker for metabolic activity. nih.gov

Within this context, Bis((S)-nicotine) citrate serves as a stable and pure source of the specific (S)-enantiomer of nicotine. Its use as a standard for bound nicotine in tobacco analysis is a key application, allowing researchers to differentiate between the free-base form of the alkaloid and its salted state within the plant matrix or processed tobacco. acs.orgacs.org This distinction is vital for accurately assessing tobacco chemistry and its implications. acs.org The synthesis of specific salts like the citrate allows for precise control over the form of nicotine used in experimental settings, which is fundamental to achieving reproducible and accurate results in alkaloid research.

Properties

CAS No. |

85099-21-4 |

|---|---|

Molecular Formula |

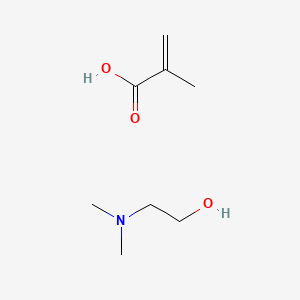

C8H17NO3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-(dimethylamino)ethanol;2-methylprop-2-enoic acid |

InChI |

InChI=1S/C4H11NO.C4H6O2/c1-5(2)3-4-6;1-3(2)4(5)6/h6H,3-4H2,1-2H3;1H2,2H3,(H,5,6) |

InChI Key |

ASJRTEZPWVREEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)O.CN(C)CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Chemistry of Bis S Nicotine Citrate

Novel Synthetic Routes for Bis((S)-nicotine) Citrate (B86180) Production

The production of bis((S)-nicotine) citrate hinges on the efficient and stereoselective synthesis of its precursor, (S)-nicotine. nih.govbmj.com Recent advancements have focused on developing novel routes that are not only high-yielding but also adhere to the principles of green chemistry. financialexpress.com

Stereoselective Synthesis Approaches to (S)-Nicotine Precursors

The synthesis of (S)-nicotine, the naturally occurring isomer of nicotine (B1678760), is a critical step. auctoresonline.org While racemic mixtures of nicotine, containing both (S)- and (R)-enantiomers, can be synthesized, the separation of these isomers is often challenging and costly. nih.govgoogle.com Therefore, stereoselective synthetic methods that directly yield the (S)-enantiomer are highly sought after.

One prominent approach involves the use of chiral catalysts or auxiliaries to guide the stereochemistry of the reaction. For instance, asymmetric synthesis using a rhodium biphephos (B38640) chiral catalyst has been reported for the enantioselective amination of an allylic carbonate. google.com Another strategy employs the use of enzymes, such as NADH/NADPH dependent imine reductases, to stereoselectively convert myosmine (B191914) to (S)-nornicotine, which is then methylated to (S)-nicotine. nih.govbmj.com This biocatalytic approach is particularly attractive due to its high selectivity and operation under mild conditions.

A multi-step chemical synthesis of (S)-nicotine has been described involving the reduction of myosmine to nornicotine (B190312), followed by enantiomeric separation and subsequent methylation. mdpi.com The resolution of racemic nornicotine using chiral acids to form diastereomeric salts, which can then be separated by fractional crystallization, is another established method. mdpi.com

Below is a table summarizing various synthetic approaches to (S)-nicotine precursors:

| Precursor | Key Transformation | Reagents/Catalyst | Selectivity |

| Myosmine | Stereoselective reduction | NADH/NADPH dependent imine reductase | High (S)-selectivity |

| Allylic carbonate | Enantioselective amination | Rhodium biphephos chiral catalyst | High enantioselectivity |

| Racemic nornicotine | Resolution | Chiral acids (e.g., O,O'-disubstituted tartaric acids) | Separation of diastereomers |

| 3-Bromopyridine | Halogen-lithium exchange and subsequent reactions | n-BuLi, lactone, Swern oxidation | Enantioselective synthesis |

| Pyridinecarboxaldehyde | Allylation and subsequent cyclization | B-allyldiisopinocampheylborane | High enantiomeric excess |

Optimized Citrate Salt Formation Methodologies

Once pure (S)-nicotine is obtained, the formation of the citrate salt is a crucial step to enhance stability and modify its physicochemical properties. ontosight.ai The reaction involves combining two molar equivalents of (S)-nicotine with one molar equivalent of citric acid in a suitable solvent.

Optimization of this process focuses on several key parameters:

Solvent Selection: The choice of solvent can influence the reaction rate, yield, and crystal form of the final product. Solvents must be chosen to ensure good solubility of both reactants and insolubility of the resulting salt to facilitate precipitation and recovery.

Temperature Control: Temperature can affect the kinetics of salt formation and the solubility of the product. Controlled cooling is often employed to maximize the yield of the crystallized salt.

pH Adjustment: The pH of the reaction mixture is critical for the protonation of the nicotine molecule by citric acid. acs.org In alkaline conditions, nicotine is primarily in its uncharged form, while acidic conditions favor the protonated, salt form. acs.org

Purification: The final product, bis((S)-nicotine) citrate, is typically purified by recrystallization to remove any unreacted starting materials or byproducts. tmbnotes.co

The use of an aqueous two-phase system (ATPS) has been explored for the extraction and purification of nicotine, where the pH plays a significant role in the partitioning of nicotine between the phases. acs.org This methodology could potentially be adapted for the purification of nicotine salts.

Integration of Green Chemistry Principles in Bis((S)-nicotine) Citrate Synthesis

The synthesis of nicotine and its derivatives is increasingly being viewed through the lens of green chemistry, aiming to reduce the environmental impact of chemical processes. financialexpress.com This involves several key strategies:

Use of Renewable Feedstocks: Efforts are being made to utilize renewable resources for the synthesis of nicotine precursors. nih.govresearchgate.net For example, the microbial transformation of nicotine from tobacco waste into valuable intermediates like 6-hydroxynicotine presents a sustainable approach. nih.govresearchgate.net

Biocatalysis: The use of enzymes, as mentioned in the stereoselective synthesis of (S)-nornicotine, is a cornerstone of green chemistry. nih.govbmj.com Biocatalytic reactions are often highly selective, occur under mild conditions (ambient temperature and pressure, neutral pH), and can reduce the need for protecting groups and hazardous reagents. acs.org

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Safer Solvents and Reagents: There is a continuous search for less toxic and more environmentally benign solvents and reagents to replace hazardous ones traditionally used in organic synthesis. auctoresonline.org

The development of green synthetic routes not only addresses environmental concerns but can also lead to more efficient and cost-effective manufacturing processes. financialexpress.com

Process Optimization and Scale-Up Investigations for Bis((S)-nicotine) Citrate

The transition from laboratory-scale synthesis to industrial production of bis((S)-nicotine) citrate requires careful process optimization and scale-up studies. acs.org This involves a systematic investigation of various process parameters to ensure consistent product quality, high yield, and operational safety.

Key areas of investigation include:

Reaction Kinetics: Understanding the rate of reaction is crucial for determining the optimal reaction time and temperature.

Mass Transfer: In heterogeneous reactions, such as crystallization, the rate of mass transfer can be a limiting factor. Efficient mixing and agitation are essential to ensure uniform reaction conditions.

Heat Transfer: Exothermic or endothermic reactions require effective heat management to maintain the desired temperature profile, especially on a large scale.

Crystallization Control: The crystallization process must be carefully controlled to obtain the desired crystal size distribution, morphology, and purity. This can involve seeding, controlled cooling rates, and the use of anti-solvents.

Downstream Processing: The isolation and drying of the final product must be optimized to ensure high purity and stability. Techniques such as filtration, washing, and vacuum drying are commonly employed.

Design of Experiment (DoE) methodologies are often used to systematically study the effects of multiple process variables and their interactions, allowing for the identification of optimal operating conditions. mdpi.com Computational modeling can also be a valuable tool for predicting thermodynamic equilibria and guiding process development. mdpi.com

Derivatization and Analog Synthesis of Bis((S)-nicotine) Citrate Structures

The core structure of nicotine provides a versatile scaffold for the synthesis of a wide range of derivatives and analogs with potentially unique pharmacological properties. ncsu.edu Derivatization can be used to modify the molecule's potency, selectivity for different nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes, and pharmacokinetic profile. mdpi.comnih.gov

Synthetic strategies for nicotine derivatization often involve modifications at various positions of the pyridine (B92270) or pyrrolidine (B122466) rings. ncsu.edu For example, regioselective substitutions on the pyridine ring of (S)-nicotine have been developed to create novel compounds. ncsu.edu

The synthesis of conformationally restricted analogs of nicotine is another area of active research. mdpi.com By introducing additional rings or rigid linkers, the conformational flexibility of the nicotine molecule can be reduced, leading to compounds with enhanced receptor subtype selectivity. mdpi.com

The development of novel synthetic methods and intermediates is crucial for expanding the library of nicotine derivatives. google.com These efforts contribute to a deeper understanding of the structure-activity relationships of nicotinic ligands and may lead to the discovery of new therapeutic agents. nih.gov

Sophisticated Analytical Techniques for Bis S Nicotine Citrate Characterization and Quantification

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed molecular-level investigation of Bis((S)-nicotine) citrate (B86180). These techniques probe the interaction of the molecule with electromagnetic radiation, yielding data that reveals its structural features and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of Bis((S)-nicotine) citrate. guidechem.comnih.gov By analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H NMR) and carbon-¹³ (¹³C NMR), a detailed map of the molecular structure can be constructed.

In the ¹H NMR spectrum of nicotine (B1678760), distinct peaks corresponding to the protons of the pyridine (B92270) and pyrrolidine (B122466) rings are observed. researchgate.net For instance, the protons on the pyridine ring typically appear at a higher chemical shift compared to those on the pyrrolidine ring. researchgate.net The formation of the citrate salt influences the chemical shifts of the protons, particularly those near the nitrogen atoms, due to protonation. The integration of the peak areas in the ¹H NMR spectrum can also be used to confirm the 2:1 stoichiometric ratio of nicotine to citric acid in the salt.

Mass Spectrometry (MS) Techniques for Purity and Impurity Profiling

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of Bis((S)-nicotine) citrate and to identify and quantify any impurities. nih.govmassbank.eu In a typical MS analysis, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of nicotine shows a molecular ion peak at an m/z of 162, corresponding to its molecular weight. researchgate.net When analyzing Bis((S)-nicotine) citrate, the individual components, nicotine and citric acid, can be observed. The technique can be coupled with a separation method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for enhanced specificity and sensitivity. nih.govresearchgate.netresearchgate.net

GC-MS analysis of nicotine-containing samples often involves selected ion monitoring (SIM) for precise quantification. For nicotine, the quantitative ion is typically m/z 84, with qualitative ions at m/z 133, 161, and 162. nih.gov This approach allows for the detection of trace levels of nicotine and its related impurities, ensuring the purity of the Bis((S)-nicotine) citrate sample.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides a unique "molecular fingerprint" of Bis((S)-nicotine) citrate. mdpi.comnih.gov These techniques probe the vibrational energy levels of the molecule. uni-siegen.de IR spectroscopy measures the absorption of infrared radiation by the sample, while Raman spectroscopy involves the inelastic scattering of monochromatic light. mdpi.comuni-siegen.de

The IR and Raman spectra of Bis((S)-nicotine) citrate would exhibit characteristic bands corresponding to the vibrational modes of the nicotine and citrate moieties. For instance, the stretching vibrations of the C=C and C=N bonds in the pyridine ring, and the C-N and C-H bonds in the pyrrolidine ring of nicotine would be observable. The citrate component would contribute bands from the C=O and C-O stretching of the carboxylic acid groups and the O-H stretching of the hydroxyl group.

The formation of the salt, involving proton transfer from citric acid to the nitrogen atoms of nicotine, would lead to noticeable shifts in the vibrational frequencies of the involved functional groups. These spectral changes provide definitive evidence of salt formation and can be used for quality control purposes. While IR and Raman are complementary techniques, Raman spectroscopy can be particularly advantageous for analyzing aqueous samples due to its weak water signal. mdpi.comnih.gov

Chromatographic Separations and Quantification of Bis((S)-nicotine) Citrate

Chromatographic techniques are fundamental for separating Bis((S)-nicotine) citrate from other components in a mixture and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the analysis of non-volatile compounds like Bis((S)-nicotine) citrate. nih.govmdpi.comutc.edu The development of a reliable HPLC method involves optimizing several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detector settings.

For the analysis of nicotine and its salts, reversed-phase HPLC with a C18 column is commonly employed. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net A "dilute and inject" approach is often suitable for sample preparation. nih.gov

A typical HPLC method for nicotine quantification might use a mobile phase of acetonitrile and a phosphate (B84403) buffer at a specific pH, with detection at a wavelength where nicotine has strong UV absorbance. researchgate.net Method validation according to established guidelines ensures the linearity, accuracy, precision, and robustness of the analytical procedure. mdpi.com

Table 1: Example Parameters for HPLC Method Development for Nicotine Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm researchgate.net |

| Mobile Phase | Acetonitrile/Phosphate buffer (35:65, v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 230 nm researchgate.net |

| Retention Time | Approximately 6.74 min researchgate.net |

| Linear Range | 5-150 µg/mL researchgate.net |

Gas Chromatography (GC) Applications for Volatile Component Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govscirp.org When analyzing Bis((S)-nicotine) citrate, GC is particularly useful for quantifying the nicotine content and for identifying any volatile impurities. The salt itself is non-volatile and would typically be converted to the free base form of nicotine before analysis or analyzed using pyrolysis-GC. frontiersin.org

In a common GC-MS method for nicotine analysis, the sample is introduced into a heated injection port, where the nicotine is volatilized. nih.govresearchgate.net It is then separated from other components on a capillary column (e.g., HP-5MS) and detected by a mass spectrometer. nih.gov

The GC oven temperature program is optimized to achieve good separation of the analytes. frontiersin.org For instance, the temperature may be ramped from an initial low temperature to a final high temperature to elute compounds with different boiling points. frontiersin.org Quantification is often performed using an internal standard to correct for variations in sample injection and instrument response. nih.gov

Table 2: Example Parameters for GC-MS Analysis of Nicotine

| Parameter | Typical Condition |

|---|---|

| Column | HP-5MS UI (30 m x 0.250 mm x 0.25 µm) nih.gov |

| Injection Port Temp. | 250 °C nih.gov |

| Oven Program | Start at 45 °C nih.gov |

| Ion Source Temp. | 230 °C nih.gov |

| Quantification Ion (Nicotine) | m/z 84 nih.gov |

| Qualitative Ions (Nicotine) | m/z 133, 161, 162 nih.gov |

Chiral Chromatography for Enantiomeric Purity Assessment

The enantiomeric purity of nicotine is a critical parameter, particularly when distinguishing between naturally derived (S)-nicotine and synthetic nicotine, which can be a racemic mixture. coresta.orgjascoinc.com Chiral chromatography, including gas chromatography (GC) and liquid chromatography (LC), is the cornerstone for separating and quantifying nicotine enantiomers, such as those in Bis((S)-nicotine) Citrate. nih.govacs.org These methods rely on the differential interaction of the (S)- and (R)-enantiomers with a chiral stationary phase (CSP) to achieve separation. acs.org

Early gas chromatography methods involved converting nicotine into diastereomeric amide derivatives before separation on a capillary GC column. acs.org More direct analyses have been developed using specialized chiral GC columns. For instance, Perfetti and Coleman utilized columns like cyclodexB and Rt-BDEX to separate nicotine enantiomers in tobacco materials, achieving near baseline resolution. nih.govacs.org Subsequent modifications, such as using longer columns, have improved the detection limit for the (R)-enantiomer to as low as 0.5%. acs.org

High-performance liquid chromatography (HPLC) and ultra-fast liquid chromatography (UFLC) have also been extensively employed for nicotine's chiral separation. nih.gov A significant advancement was the development of CSPs composed of modified macrocyclic glycopeptides bonded to superficially porous particles, such as the commercially available NicoShell column. jascoinc.com These columns allow for rapid and direct enantioseparation. For example, Hellinghausen et al. achieved a separation in under 20 seconds with a resolution (R_s) of 2.6 using a mobile phase of methanol and ammonium (B1175870) formate (B1220265). acs.org Subcritical fluid chromatography (SFC) using these modern CSPs has also proven effective for analyzing the enantiomeric purity in various nicotine-containing products. jascoinc.com

The selection of the CSP, mobile phase composition, and detector are crucial factors that influence the resolution and retention times of the enantiomers. acs.org HPLC with UV detection is a common configuration for quantitation. coresta.org

Table 1: Examples of Chiral Chromatography Methods for Nicotine Enantiomer Separation

| Technique | Chiral Stationary Phase (CSP) / Column | Mobile Phase / Carrier Gas | Key Findings | Reference(s) |

|---|---|---|---|---|

| GC | CyclodexB and Rt-BDEX | Helium | Near baseline resolution was obtained for nicotine enantiomers. Limit for detecting (R)-nicotine was 2%. | nih.gov, acs.org |

| GC | 60 m long chiral column | Helium | Improved detection limit of (R)-nicotine to 0.5%. | acs.org |

| UFLC | Modified macrocyclic glycopeptide (e.g., Nicoshell) | Methanol and ammonium formate | Rapid enantioseparation in less than 20 seconds (Rs = 2.6). | acs.org |

| HPLC-UV | AZYP Nicoshell (4.6 x 100 mm, 2.7 µm) | Isocratic; 0.2% ammonium formate in methanol | Used to quantify nicotine enantiomers in tobacco-derived and synthetic nicotine samples. | coresta.org |

| SFC | AZYP NicoShell | Not specified | Effective for analyzing enantiomeric purity in E-liquids, with enantiomeric excess of (S)-enantiomer ranging from 91.3% to 99.8% in tobacco-derived products. | jascoinc.com |

Electroanalytical Methods for Bis((S)-nicotine) Citrate Analysis

Electroanalytical methods offer a rapid, cost-effective, and sensitive alternative to chromatographic techniques for the quantification of nicotine. nih.govmdpi.com These techniques measure the electrical response of an electrochemical reaction between an electrode and the target analyte, in this case, nicotine. mdpi.com Voltammetric techniques are a primary type of electroanalytical method used for this purpose, studying the relationship between the voltage applied and the resulting current in an electrochemical cell. nih.gov

The development of electrochemical sensors, often utilizing modified electrodes, has been a focus of recent research to enhance sensitivity and selectivity for nicotine detection. researchgate.net These sensors can be designed for high-performance analysis of nicotine in various matrices after simple sample pretreatment. researchgate.net For instance, screen-printed electrodes (SPEs) have been developed that show excellent electron transmission efficiency for nicotine analysis. researchgate.net While much of the research focuses on nicotine in general, the principles are directly applicable to the analysis of nicotine from its salt form, Bis((S)-nicotine) Citrate, after appropriate sample preparation to ensure the nicotine is in a detectable state.

The advantages of electrochemical sensors include their potential for miniaturization, making them suitable for portable, on-site analysis. mdpi.com Research has demonstrated that these sensors can achieve a broad working range and low limits of detection (LOD). researchgate.net The practical applicability of these sensors has been tested in complex matrices like urine and blood, indicating their robustness. nih.gov

Table 2: Overview of Electroanalytical Approaches for Nicotine Detection

| Technique / Sensor Type | Electrode Material / Modifier | Key Performance Metrics | Application | Reference(s) |

|---|---|---|---|---|

| Voltammetry | Not specified | Studies relationship between voltage and current. | General electrochemical analysis of nicotine. | nih.gov |

| Screen-Printed Electrode (SPE) | Gold SPE (activated) | Wide working range (10-100 μg/mL), low LOD (6.4 μg/mL). | Point-of-use analysis of nicotine in tobacco. | researchgate.net |

| Electrochemical Sensor | Not specified | High sensitivity and selectivity. | Detection of nicotine in various products. | researchgate.net |

Validation and Inter-laboratory Studies of Bis((S)-nicotine) Citrate Analytical Methods

The validation of analytical methods is essential to ensure the reliability, accuracy, and consistency of results, a requirement for regulatory acceptance. researchgate.netlu.sefda.gov A validated method provides documented evidence that the procedure is suitable for its intended purpose. fda.gov For Bis((S)-nicotine) Citrate, this involves validating the methods used for assay, impurity profiling, and enantiomeric purity. Key validation parameters, as often outlined in guidelines such as those from the International Conference on Harmonisation (ICH), include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, and sensitivity (limit of detection and limit of quantification). researchgate.netfda.gov

Inter-laboratory studies, or collaborative trials, are crucial for establishing the reproducibility and robustness of an analytical method across different laboratories, equipment, and operators. nih.gov Organizations such as the Cooperation Centre for Scientific Research Relative to Tobacco (CORESTA) organize such studies to develop and evaluate standardized methods. coresta.org For example, an inter-laboratory study involving 11 laboratories from 6 countries was conducted to determine nicotine and cotinine (B1669453) in human serum and urine, using both GC and radioimmunoassay (RIA) methods. While the study showed that all labs could distinguish between smokers and non-smokers, it also revealed systematic differences in the absolute values reported, highlighting the need for further investigation and standardization. nih.gov

More recent inter-laboratory assessments have focused on next-generation nicotine products, comparing results from different labs using standardized test products and in vitro assays. researchgate.netnih.gov These studies demonstrate that when standardized methods are used, comparable results can be obtained across different laboratories, underscoring the utility of method validation and collaborative testing. nih.gov Nicotine dosimetry is often used as a fundamental quality assurance marker in these studies to identify and resolve procedural discrepancies. researchgate.net

Table 3: Key Validation Parameters for Analytical Methods

| Validation Parameter | Description | Common Acceptance Criteria Example | Reference(s) |

|---|---|---|---|

| Accuracy | The closeness of test results to the true value. Often determined by recovery studies. | Recovery of 98-102% | researchgate.net, fda.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Includes repeatability and intermediate precision. | Relative Standard Deviation (RSD) ≤ 2% | researchgate.net, fda.gov |

| Specificity / Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interference from placebo or known impurities at the analyte's retention time. | researchgate.net, fda.gov |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999 | researchgate.net, lu.se |

| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defined by linearity studies. | researchgate.net, fda.gov |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 | researchgate.net, acs.org |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 | researchgate.net, acs.org |

Mechanistic Investigations of Bis S Nicotine Citrate Chemical Transformations

Degradation Pathways of Bis((S)-nicotine) Citrate (B86180) under Controlled Chemical Conditions

The degradation of bis((S)-nicotine) citrate can proceed through several mechanisms, including hydrolysis, photolysis, and oxidation, especially when subjected to energy inputs like heat.

While specific studies on the hydrolytic degradation of isolated bis((S)-nicotine) citrate are not extensively detailed in the provided results, general principles of ester and salt chemistry apply. In aqueous environments, the salt can dissociate into (S)-nicotine and citrate ions. The citrate portion, being a derivative of a carboxylic acid, can influence the pH of the solution, which in turn affects the protonation state of nicotine (B1678760). aub.edu.lb Further degradation, particularly under heat, can involve intermolecular reactions. For instance, citric acid has been shown to form esters with polyols like glycerol (B35011) when heated, a reaction driven by the loss of water. acs.org It is plausible that similar esterification reactions could occur with other reactive species present in a solution.

Exposure to ultraviolet (UV) light is a known driver of degradation for freebase (S)-nicotine, leading to the formation of products such as nicotine N-oxide, nicotinic acid, and methylamine. rsc.org However, the formation of a salt, such as bis((S)-nicotine) citrate, appears to confer significant photostability. rsc.org

Studies have demonstrated that when crystalline nicotine salts, including those formed with dicarboxylic acids like malic acid, are exposed to UV irradiation for extended periods (e.g., 24 hours), there is no detectable decomposition. rsc.org This stabilizing effect is attributed to the crystalline structure, which restricts the molecular motion of the nicotine molecule and reduces the diffusion rate of molecular oxygen, thereby preventing photodriven degradation pathways. rsc.org In experiments comparing the photodegradation of neat (S)-nicotine with its orotate (B1227488) salt, the salt remained virtually identical after UV exposure, while the freebase form showed significant degradation. rsc.org This suggests that bis((S)-nicotine) citrate in a solid, crystalline form would exhibit enhanced resistance to photolytic decomposition compared to liquid freebase nicotine. rsc.org

Further research into the photocatalytic degradation of nicotine in aqueous solutions using titanium dioxide (TiO2) as a photocatalyst has shown that nicotine decomposition occurs upon UV-A irradiation. researchgate.netibimapublishing.com The process involves the generation of highly reactive hydroxyl radicals that break down the nicotine molecule. ibimapublishing.com

The oxidative degradation of the nicotine moiety in bis((S)-nicotine) citrate can be initiated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH). nih.govnih.gov These radicals can be generated through various processes, including Fenton reactions involving trace metals and hydrogen peroxide. nih.gov The presence of citric acid as the counterion can influence this process, as it can chelate metal ions like iron, potentially modulating their redox activity. acs.org

When heated, as in the aerosolization of e-liquids, both the nicotine and citrate components can undergo thermal degradation. Citric acid itself is thermally unstable and begins to decompose at temperatures below 200°C, a temperature range achievable in electronic cigarette devices. acs.orgaub.edu.lb Thermal decomposition of nicotine citrate can lead to the formation of citraconic and itaconic anhydrides. acs.org Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) analysis of nicotine citrate shows a maximum weight loss rate at a temperature of 178.55°C. frontiersin.org

Kinetic Studies of Bis((S)-nicotine) Citrate Reactions

Kinetic analysis of the thermal decomposition of nicotine salts provides insight into their stability and the energy required for their breakdown. Thermogravimetric analysis (TGA) is a key technique used for these studies.

For nicotine citrate, the pyrolysis process exhibits distinct stages. The temperature at which the maximum rate of weight loss occurs is 178.55°C. frontiersin.org This is lower than for other nicotine salts like benzoate (B1203000) (234.39°C) and tartrate (206.02°C), indicating a lower thermal stability for the citrate salt under these conditions. frontiersin.org

Kinetic models applied to the thermal decomposition data reveal that the activation energies for various nicotine salts range from 21.26 to 74.10 kJ/mol. frontiersin.orgresearchgate.net This data suggests that the pyrolysis of these salts is a non-spontaneous, endothermic process. frontiersin.orgresearchgate.net The specific organic acid used to form the salt is a key factor influencing the release of nicotine and other pyrolysis products. frontiersin.orgresearchgate.net

The release kinetics of nicotine from different formulations can also be studied. In studies of oral nicotine pouches, differences were observed in both the proportion of nicotine released and the rate of release. bund.de While not specific to bis((S)-nicotine) citrate, this highlights that the formulation matrix significantly impacts release kinetics. bund.de

Table 1: Thermal Decomposition Characteristics of Various Nicotine Salts frontiersin.orgresearchgate.net

| Nicotine Salt | Temperature at Max Weight Loss Rate (°C) |

| Nicotine Citrate | 178.55 |

| Nicotine Benzoate | 234.39 |

| Nicotine Tartrate | 206.02 |

| Nicotine Malate (B86768) | 199.07 |

| Nicotine Lactate | 181.27 |

| Nicotine Levulinate | 169.34 |

Investigation of Intermediate Species and Byproducts in Bis((S)-nicotine) Citrate Chemistry

The degradation of bis((S)-nicotine) citrate results in a variety of intermediate species and final byproducts, depending on the degradation pathway.

Under thermal stress, the citrate moiety is known to decompose into citraconic anhydride (B1165640) and itaconic anhydride . acs.org The nicotine portion is largely transferred intact, with studies showing that for nicotine citrate, more than 90% of the nicotine can be transferred to the smoke/aerosol phase during pyrolysis. frontiersin.orgresearchgate.net Other pyrolysis products identified from nicotine salts in general include various N-heterocycles and carboxylic acids . frontiersin.orgresearchgate.net

Microbial degradation pathways, while not directly studying bis((S)-nicotine) citrate, provide a model for the breakdown of the nicotine molecule itself. These enzymatic processes lead to a cascade of intermediates. Three main pathways have been identified in bacteria: the pyridine (B92270) pathway, the pyrrolidine (B122466) pathway, and a hybrid variant (VPP). nih.govmdpi.com

The pyridine pathway begins with the hydroxylation of nicotine to form 6-hydroxynicotine (6HN) . nih.govmdpi.comresearchgate.net

The pyrrolidine pathway can involve demethylation to nornicotine (B190312) or dehydrogenation. mdpi.comnih.gov

Both pathways often converge on central intermediates like 2,5-dihydroxypyridine (2,5-DHP) , which is then further degraded through ring cleavage into smaller organic acids like maleic acid and fumaric acid . nih.govpnas.org

Oxidative degradation in the absence of microbial enzymes can also produce a range of byproducts. As mentioned, photolytic oxidation of nicotine can yield nicotine N-oxide and nicotinic acid . rsc.org The interaction of nicotine with reactive nitrogen species can lead to the formation of tobacco-specific nitrosamines (TSNAs) such as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) . nih.gov

Table 2: Common Degradation Products of Nicotine and Citrate Moieties

| Precursor Moiety | Degradation Condition | Byproducts/Intermediates |

| Citrate | Thermal Decomposition | Citraconic anhydride, Itaconic anhydride acs.org |

| Nicotine | Thermal Decomposition | Nicotine (transferred), N-heterocycles frontiersin.orgresearchgate.net |

| Nicotine | Photolysis | Nicotine N-oxide, Nicotinic acid, Methylamine rsc.org |

| Nicotine | Microbial (Pyridine Pathway) | 6-Hydroxynicotine, 2,5-Dihydroxypyridine nih.govmdpi.comresearchgate.net |

| Nicotine | Microbial (Pyrrolidine Pathway) | Nornicotine, Myosmine (B191914) mdpi.comnih.gov |

| Nicotine | Oxidation (with NOx) | N'-nitrosonornicotine (NNN), NNK nih.gov |

Interactions of Bis S Nicotine Citrate with Chemical and Material Systems

Complexation and Salt Formation with Other Chemical Species

Bis((S)-nicotine) citrate (B86180), with the EINECS number 285-475-4 and a molecular formula of C26H36N4O7, is the product of a classic acid-base reaction where the basic nicotine (B1678760) molecule is protonated by the acidic citric acid. achemtek.com This salt formation is a primary method to modify the physicochemical properties of nicotine, such as its volatility and stability. frontiersin.orgfrontiersin.org

Interactions with other chemical species, such as excipients in a formulation, are also critical. The compatibility of Bis((S)-nicotine) citrate with other components is crucial for the stability and efficacy of the final product. google.com Ionizable excipients can interact with the salt, potentially leading to the formation of less soluble products. chineway.com.cnbjbms.org

Adsorption and Desorption Behavior on Various Substrates

The adsorption and desorption characteristics of nicotine and its salts are important for applications such as purification, removal from waste streams, and controlled release. While specific studies on Bis((S)-nicotine) citrate are limited, research on nicotine provides valuable insights into its likely behavior.

Studies have investigated the adsorption of nicotine from aqueous solutions onto various porous materials, including activated carbons and zeolites. researchgate.netoalib.compku.edu.cn The efficiency of adsorption is influenced by the adsorbent's properties, such as pore size, surface area, and the presence of surface functional groups. researchgate.netpku.edu.cn For example, activated carbons with higher surface areas and a greater number of acidic groups have shown enhanced nicotine adsorption. researchgate.netresearchgate.net The adsorption process is often rapid and can be modeled by pseudo-second-order kinetics. researchgate.netpku.edu.cn

The desorption of nicotine is influenced by factors such as temperature, the nature of the adsorbent, and the surrounding environment. researchgate.netresearchgate.net For instance, an increase in temperature can sometimes lead to the dissociation of adsorbed nicotine molecules from the active sites of an adsorbent. researchgate.net The interaction of nicotine with different materials, such as those found in indoor environments (e.g., carpet and wallboard), involves both surface sorption and bulk diffusion, indicating that desorption can be a slow process, contributing to its persistence on surfaces. tandfonline.com The presence of moisture can also affect sorption and desorption, with increased relative humidity facilitating nicotine sorption on some materials like cotton. researchgate.netmdpi.com

Table 1: Adsorption Characteristics of Nicotine on Various Adsorbents

| Adsorbent | Adsorption Capacity | Influencing Factors | Reference |

| Activated Carbon (from fir sawdust) | High | Micropores, acidic groups, metal atoms, temperature | researchgate.netpku.edu.cn |

| Activated Carbon (commercial coconut-based) | Moderate | Micropores, surface oxygen groups | researchgate.net |

| Zeolites (Clinoptilolite, ZSM-5, β zeolite) | Moderate to High | Zeolite type, Si/Al ratio | oalib.com |

| Mesoporous Spherical Activated Carbon | 9.2 mmol/g | Proteolytically active carboxyl and hydroxyl groups | nih.gov |

| Modified Activated Carbon (MAC) | 640 mg/g | Increased concentration of 'hard' edge functional groups | researchgate.net |

This table presents data for nicotine, which can be used to infer the behavior of Bis((S)-nicotine) citrate.

Integration of Bis((S)-nicotine) Citrate into Material Matrices

The incorporation of nicotine and its salts into material matrices is a key strategy for developing controlled-release products.

Chemical Stability within Polymer Systems

The chemical stability of Bis((S)-nicotine) citrate within a polymer matrix is a critical factor for the shelf-life and performance of any formulation. Nicotine itself is prone to degradation, and forming a salt like the citrate enhances its stability. ontosight.aimdpi.com However, the interaction with the polymer matrix and other excipients can still influence its long-term stability.

Studies on nicotine-containing vaping liquids, which are often composed of propylene (B89431) glycol (PG) and vegetable glycerin (VG), have shown that nicotine stability is influenced by the formulation's pH and chemical composition. nih.gov Salt-based nicotine formulations have been observed to have better stability compared to free-base nicotine products. nih.gov However, some nicotine salts, including nicotine citrate, can be thermally labile and may decompose at elevated temperatures. frontiersin.org For example, nicotine citrate in e-liquids was found to decompose into citraconic and itaconic anhydrides under heating. frontiersin.org

When incorporated into solid polymer matrices, such as those used for transdermal patches or films, the choice of polymer is crucial. Polymers like hydroxypropyl methylcellulose (B11928114) (HPMC), polyvinyl alcohol (PVA), and polyvinylpyrrolidone (B124986) (PVP) are commonly used. rjptonline.orgresearchgate.netfigshare.com The stability of the nicotine salt within these matrices can be affected by factors such as the presence of plasticizers, moisture content, and storage conditions. figshare.comjinlichemical.comresearchgate.net For instance, plasticizers, which are not chemically bound to the polymer, can leach out over time, potentially affecting the matrix's integrity and the stability of the embedded compound. jinlichemical.comnih.gov

Controlled Release Kinetics from Non-Biological Material Matrices

The release of nicotine from non-biological material matrices is a well-studied area, with various systems designed to achieve specific release profiles. The release kinetics are governed by the properties of both the drug and the polymer matrix.

In matrix-type systems, the drug is dispersed throughout the polymer. The release of nicotine from such systems, for example, those made from poly(ε-caprolactone) (PCL), can be influenced by the drug loading. researchgate.net Surprisingly, for a hydrophilic drug like nicotine in a hydrophobic polymer like PCL, the release rate can increase with higher drug loading, which is attributed to the partitioning of the drug into water-filled voids within the matrix. researchgate.net

Membrane-controlled systems utilize a rate-controlling membrane to regulate drug release. ijpsonline.comresearchgate.net For instance, transdermal patches can be designed with an ethyl cellulose (B213188) membrane to provide a steady release of nicotine over 24 hours. ijpsonline.com

Buccal films made from polymers like HPMC and Carbopol have also been developed for nicotine delivery. innovareacademics.in The release from these films can be biphasic, with an initial burst release followed by a more sustained release. innovareacademics.in The release kinetics can often be described by models such as the Higuchi model, indicating a diffusion-controlled process. scielo.br The composition of the polymer blend and the presence of plasticizers significantly affect the release rate. researchgate.netfigshare.com

Table 2: Release Kinetics of Nicotine from Different Polymer Matrices

| Polymer Matrix | Release Profile | Kinetic Model | Influencing Factors | Reference |

| Poly(ε-caprolactone) (PCL) | Increases with drug loading | Diffusion model | Drug hydrophilicity, water content of matrix | researchgate.net |

| HPMC/PVA/Glycerin Oral Strip-Films | Dependent on PVP and glycerin amount | Korsmeyer-Peppas model | Polymer and plasticizer ratios | researchgate.net |

| Deproteinized Natural Rubber Latex/HPMC Films | Monophasic slow release | Diffusion type | Polymer and plasticizer blends | figshare.com |

| Sodium Alginate Patch (Matrix) | Biphasic, diffusion-controlled | First-order kinetics | Cross-linking of polymer | ijpsonline.comresearchgate.net |

| Sodium Alginate Patch (Membrane-controlled) | Gradual release over 24h | Zero-order kinetics | Rate-controlling membrane | scielo.br |

| HPMC/Carbopol 934/Eudragit RLPO Buccal Film | Burst release followed by steady release | - | Polymer concentration and type | innovareacademics.in |

This table presents data for nicotine, which can be used to infer the behavior of Bis((S)-nicotine) citrate.

Environmental Behavior and Degradation Studies of Bis S Nicotine Citrate

Abiotic Degradation in Environmental Compartments

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, such as reactions with water (hydrolysis) and light (photolysis).

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be significantly influenced by the pH of the water. Nicotine (B1678760) salts, including citrate (B86180), are generally water-soluble. chemnovatic.comwikipedia.org In most natural waters, nicotine primarily exists in its monoprotonated form, which is water-miscible. mdpi.com The stability of the nicotine molecule itself suggests that hydrolysis is not a primary degradation pathway. However, the salt form, Bis((S)-nicotine) Citrate, will dissociate in water into nicotine and citric acid. While specific hydrolysis data for the citrate salt is scarce, studies on other nicotine salts and nicotine itself indicate that its persistence in water is more significantly affected by other factors like photolysis and biodegradation. researchgate.net

Photolysis is the decomposition of molecules by light. In aquatic environments, the photodegradation of nicotine has been shown to be influenced by pH and the presence of other substances.

Aquatic Photolysis: Direct photolysis of nicotine under sunlight is generally slow due to the limited overlap between nicotine's UV-visible absorption spectrum and solar irradiation. researchgate.net However, indirect photolysis, driven by reactive oxygen species naturally present in water, can be a significant degradation pathway in sunlit surface waters. researchgate.net

Studies using UV-254 irradiation, a proxy for understanding photodegradation, have shown that nicotine degradation follows pseudo-first-order kinetics. nih.govresearchgate.net The rate of photolysis is fastest in the pH range of 5-8, where the monoprotonated form of nicotine is dominant. nih.govresearchgate.nettuc.gr The presence of humic acids, common in natural waters, can slightly slow down the direct photolysis rate by competing for light, while the presence of salt has been found to have no significant effect. nih.govresearchgate.net

Comparative studies in different natural waters showed that photodegradation was slightly slower in river water and faster in rainwater compared to ultrapure water, a difference attributed to the lower pH of rainwater. nih.govresearchgate.net Six photoproducts have been identified in laboratory studies, though their specific structures are complex. nih.govresearchgate.net

Atmospheric Photolysis: In the atmosphere, nicotine is subject to rapid oxidation. The gas-phase reaction of nicotine with hydroxyl (OH) radicals is a dominant degradation pathway. nih.govacs.org This reaction is estimated to have an atmospheric half-life of about 4 hours. nih.gov The primary reaction involves the abstraction of hydrogen atoms from the methylpyrrolidinyl group, leading to the formation of various radical intermediates that quickly react with oxygen. nih.govacs.org This rapid autoxidation suggests that nicotine does not persist for long in the atmosphere in its gaseous form. nih.gov

Table 1: Factors Influencing Nicotine Photodegradation in Water

| Factor | Effect on Photodegradation Rate | Reference |

|---|---|---|

| pH | Fastest kinetics at pH 5-8 (monoprotonated form) | nih.govresearchgate.nettuc.gr |

| Humic Acids | Slightly delays kinetics due to light competition | nih.govresearchgate.net |

| Salt (Seawater) | No significant effect on direct photolysis | nih.govresearchgate.net |

| Water Type | Slower in river water, faster in rainwater vs. ultrapure water | nih.govresearchgate.net |

Biotic Transformation by Environmental Microorganisms

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a major pathway for the environmental degradation of nicotine.

Numerous microorganisms are capable of using nicotine as their sole source of carbon and nitrogen for growth. nih.govnih.gov This metabolic capability prevents the accumulation of tobacco alkaloids in soils. scispace.com The degradation of nicotine by microbes primarily follows three identified pathways:

The Pyridine (B92270) Pathway: Predominantly found in Gram-positive bacteria like Arthrobacter species, this pathway begins with the hydroxylation of the pyridine ring of the nicotine molecule. nih.govscispace.combeilstein-journals.org The initial product is 6-hydroxynicotine. beilstein-journals.orgfrontiersin.org

The Pyrrolidine (B122466) Pathway: Common in Gram-negative bacteria such as Pseudomonas species, this pathway starts with the oxidation of the pyrrolidine ring. nih.govbeilstein-journals.org

The Hybrid Pathway (VPP Pathway): A more recently discovered pathway found in bacteria like Agrobacterium tumefaciens S33, which combines initial steps from the pyridine pathway with later steps from the pyrrolidine pathway. beilstein-journals.orgfrontiersin.orgnih.gov

Fungal Demethylation Pathway: Fungi such as Aspergillus oryzae utilize a pathway that involves the demethylation of the pyrrolidine ring. frontiersin.org

The efficiency of these degradation pathways can be high, with some bacterial strains capable of completely degrading high concentrations of nicotine in a short period under optimal conditions. researchgate.net

The microbial degradation of nicotine leads to the formation of various intermediate metabolites. The specific metabolites produced depend on the degradation pathway and the microorganism involved.

In the Pyridine Pathway , key intermediates include:

6-Hydroxynicotine frontiersin.org

6-Hydroxy-N-methylmyosmine frontiersin.org

6-Hydroxy-pseudooxynicotine frontiersin.org

2,6-Dihydroxypyridine frontiersin.org

In the Pyrrolidine Pathway , identified metabolites include:

Pseudooxynicotine beilstein-journals.org

3-Succinylpyridine beilstein-journals.org

6-Hydroxy-3-succinoyl-pyridine (HSP) researchgate.net

Fungal degradation pathways can produce metabolites such as:

Nornicotine (B190312) mdpi.com

Nicotinic acid mdpi.com

Some of these metabolites, like 6-Hydroxy-3-succinoyl pyridine (HSP) and 2,3-Dihydroxypyridine, are of interest as they can serve as precursors for the synthesis of valuable pharmaceutical compounds. researchgate.net In stream sediments, the biotransformation of nicotine can lead to demethylation, which is a key step in its breakdown. oup.com

Table 2: Major Microbial Degradation Pathways of Nicotine and Key Metabolites

| Degradation Pathway | Predominant Microorganisms | Initial Step | Key Metabolites | Reference |

|---|---|---|---|---|

| Pyridine Pathway | Arthrobacter sp. (Gram-positive) | Hydroxylation of pyridine ring | 6-Hydroxynicotine, 6-Hydroxy-pseudooxynicotine | nih.govbeilstein-journals.orgfrontiersin.org |

| Pyrrolidine Pathway | Pseudomonas sp. (Gram-negative) | Oxidation of pyrrolidine ring | Pseudooxynicotine, 3-Succinylpyridine, HSP | nih.govbeilstein-journals.orgresearchgate.net |

| Hybrid (VPP) Pathway | Agrobacterium sp., Shinella sp. | Combination of Pyridine & Pyrrolidine steps | - | beilstein-journals.orgfrontiersin.orgnih.gov |

| Demethylation Pathway | Aspergillus oryzae (Fungi) | Demethylation of pyrrolidine ring | Nornicotine, Myosmine, Nicotinic Acid | frontiersin.orgmdpi.com |

Sorption and Mobility in Soil and Sediment Systems

The movement and persistence of Bis((S)-nicotine) Citrate in the environment are heavily influenced by its sorption (adhesion) to soil and sediment particles. For nicotine, sorption is highly dependent on soil properties and pH.

Nicotine has two basic nitrogen groups, meaning its charge is pH-dependent. mdpi.com In acidic to neutral conditions (most natural soils and waters), nicotine is ionized (protonated), which reduces its tendency to partition into organic matter. mdpi.com However, this charged form can adsorb to negatively charged surfaces like clay particles. mdpi.com Studies have shown that nicotine adsorption increases with soil acidity. researchgate.net

The mobility of nicotine in soil is influenced by its organic carbon-water (B12546825) partition coefficient (Koc), which is a measure of its tendency to bind to soil organic matter. nih.gov Under acidic to neutral conditions where nicotine is ionized, it has a low octanol-water partition coefficient (log Kow < 0.2), suggesting it is less likely to adsorb to organic matter and may be more mobile in water. mdpi.com Conversely, under basic conditions, the uncharged, free-base form of nicotine is more prevalent and more likely to partition into organic phases. mdpi.com

Ecotoxicological Mechanisms and Environmental Impacts of Bis((S)-nicotine) Citrate

Bis((S)-nicotine) citrate, identified by the EINECS number 285-475-4, is a salt formed from nicotine and citric acid. ontosight.ai An understanding of its environmental behavior and ecotoxicological profile is essential for assessing its potential impact on ecosystems. While specific comprehensive studies on bis((S)-nicotine) citrate are limited, an examination of its constituent components, nicotine and citric acid, as well as related nicotine salts, provides insight into its likely environmental fate and effects.

Environmental Behavior and Degradation

The environmental persistence and degradation of bis((S)-nicotine) citrate are influenced by the properties of both nicotine and citric acid. A safety data sheet for bis((S)-nicotine) citrate indicates that there is no data available on its persistence, degradability, and bioaccumulative potential. chemicalbook.com However, studies on nicotine suggest it is readily biodegradable in both aqueous and soil environments. nih.gov The half-life of nicotine is estimated to be around 3 days in water and 0.5 days in soil. nih.gov

Microbial degradation is a key process in the breakdown of nicotine. Various bacteria and fungi can utilize nicotine as their sole source of carbon and nitrogen. nih.govscispace.com Genera such as Pseudomonas and Arthrobacter are known to degrade nicotine through different metabolic pathways. scispace.com For instance, Arthrobacter oxidans can oxidize both L-(-)-nicotine and D-(+)-nicotine. scispace.com The bacterium Shinella sp. HZN1, isolated from activated sludge, has been shown to degrade 0.5 g/L of nicotine completely within 9 hours under optimal conditions. nih.gov The degradation of nicotine by microbes can lead to an increase in the nitrate (B79036) content of the soil. nih.gov

Citric acid, the other component of the salt, is a naturally occurring organic acid and is generally recognized as readily biodegradable.

Pyrolysis and Thermal Degradation

Research on the thermal degradation of nicotine salts, including nicotine citrate, reveals that when heated, these compounds can release volatile organic compounds (VOCs) into the atmosphere. frontiersin.org The pyrolysis of nicotine citrate primarily yields nicotine, along with acid anhydrides, carboxylic acids, and N-heterocycles. frontiersin.org Studies have shown that over 90% of the nicotine in citrate, tartrate, and malate (B86768) salts can be transferred to smoke upon heating. frontiersin.org The maximum weight loss rate for nicotine citrate during pyrolysis occurs at a temperature of 178.55°C. frontiersin.org These findings suggest that the thermal decomposition of bis((S)-nicotine) citrate, for instance in the context of e-cigarette aerosols, can be a source of airborne pollutants. frontiersin.org

Ecotoxicological Effects

The ecotoxicological impact of bis((S)-nicotine) citrate is primarily associated with the toxicity of nicotine, which is a potent neurotoxin.

Aquatic Toxicity

Nicotine has been shown to be toxic to a range of aquatic organisms. nih.gov Studies on the leachate from cigarette butts, which contains nicotine among other chemicals, have demonstrated acute toxicity to fish and aquatic invertebrates. ecotoxcentre.ch For example, leachate from one cigarette butt per liter of water was found to be lethal to 50% of exposed marine and freshwater fish within 96 hours. ecotoxcentre.ch

The crustacean Daphnia magna is particularly sensitive to nicotine, with toxic effects observed at concentrations as low as 0.05 cigarette butts per liter. ecotoxcentre.ch Nicotine concentrations of 100 μg/L can inhibit the reproduction of D. magna, and concentrations of 100 and 200 μg/L can inhibit the growth of the algae Pseudokirchneriella subcapitata. nih.gov A preliminary environmental risk assessment has indicated that nicotine can pose a significant risk to aquatic organisms. nih.govnih.gov

Terrestrial Toxicity

The impact of nicotine on terrestrial organisms has been studied to a lesser extent. However, the use of chemical fertilizers and pesticides in tobacco cultivation, from which nicotine is derived, can lead to soil and water contamination. nih.gov The microbial degradation of nicotine in soil is an important process that can influence its persistence and potential for terrestrial toxicity. scispace.com

Interactive Data Tables

Table 1: Pyrolysis Data for Nicotine Salts

| Nicotine Salt | Temperature at Maximum Weight Loss Rate (°C) |

|---|---|

| Nicotine Citrate | 178.55 |

| Nicotine Benzoate (B1203000) | 234.39 |

| Nicotine Tartrate | 206.02 |

| Nicotine Malate | 199.07 |

| Nicotine Levulinate | 169.34 |

| Nicotine Lactate | 181.27 |

Source: frontiersin.org

Table 2: Aquatic Toxicity of Nicotine

| Organism | Effect | Concentration |

|---|---|---|

| Daphnia magna | Inhibition of Reproduction | 100 µg/L |

| Pseudokirchneriella subcapitata | Growth Inhibition | 100-200 µg/L |

| Fish (general) | 50% Lethality (LC50) | 1 cigarette butt/L |

| Daphnia magna | Immobilization | ~0.05 cigarette butts/L |

Source: nih.govecotoxcentre.ch

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Bis((S)-nicotine) Citrate |

| Nicotine |

| Citric Acid |

| Nicotine Tartrate |

| Nicotine Malate |

| Nicotine Benzoate |

| Nicotine Levulinate |

| Nicotine Lactate |

| N-heterocycles |

| Carboxylic Acids |

| Acid Anhydrides |

| Cotinine (B1669453) |

| Myosmine |

| Nicotyrine |

| L-(-)-nicotine |

Computational Chemistry and Theoretical Modeling of Bis S Nicotine Citrate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. nih.govresearchgate.net For Bis((S)-nicotine) citrate (B86180), these calculations can predict a range of fundamental properties that govern its chemical behavior.

By modeling the constituent parts, (S)-nicotine and citric acid, we can infer the electronic characteristics of the resulting salt. DFT calculations, often using a basis set like 6-311++G(d,p), can determine the optimized molecular geometry and the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally indicates higher chemical reactivity. researchgate.net

For the nicotine (B1678760) molecule, the nitrogen atoms, particularly the one in the pyrrolidine (B122466) ring, are regions of high electron density, making them susceptible to electrophilic attack. researchgate.netscirp.org Conversely, citric acid possesses multiple acidic protons on its carboxyl and hydroxyl groups, which are electron-deficient regions. researchgate.net The formation of Bis((S)-nicotine) citrate involves proton transfer from the citric acid's carboxylic groups to the more basic nitrogen atoms of the two nicotine molecules. This interaction is driven by the electrostatic potential differences between the two molecules.

Quantum chemical calculations can quantify properties such as ionization potential, electron affinity, electronegativity, and chemical hardness. These descriptors help in building a comprehensive reactivity profile for the compound.

Table 1: Theoretical Electronic Properties of Nicotine and Citric Acid (Illustrative)

| Parameter | (S)-Nicotine (Illustrative Values) | Citric Acid (Illustrative Values) | Method | Reference |

|---|---|---|---|---|

| HOMO Energy | -6.2 eV | -8.5 eV | DFT/B3LYP | nih.govresearchgate.net |

| LUMO Energy | -0.8 eV | -0.5 eV | DFT/B3LYP | nih.govresearchgate.net |

| Energy Gap (ΔE) | 5.4 eV | 8.0 eV | DFT/B3LYP | nih.govresearchgate.net |

| Electronegativity (χ) | 3.5 eV | 4.5 eV | Calculated | frontiersin.org |

| Chemical Hardness (η) | 2.7 eV | 4.0 eV | Calculated | frontiersin.org |

Molecular Dynamics Simulations of Bis((S)-nicotine) Citrate Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing insights into intermolecular interactions and conformational changes. rsc.orgnih.gov An MD simulation of Bis((S)-nicotine) citrate, typically in an aqueous environment, would reveal how the nicotine cations and the citrate anion interact with each other and with surrounding water molecules.

Such a simulation would be set up by placing the ions in a simulation box filled with a chosen water model (e.g., TIP3P). The system's energy is first minimized, and then it is equilibrated under controlled temperature and pressure (NVT and NPT ensembles). The production run then tracks the trajectories of all atoms over nanoseconds. rsc.org

From these simulations, one can analyze the radial distribution functions to understand the solvation shells around the ions. It is expected that the negatively charged oxygen atoms of the citrate anion will coordinate with water molecules through hydrogen bonding. rsc.org Similarly, the protonated nitrogen atoms of the nicotine cations will also form hydrogen bonds with water. The simulations would also elucidate the stability of the ionic bond between the nicotine and citrate ions in solution. researchgate.net

Table 2: Typical Parameters for a Molecular Dynamics Simulation of Bis((S)-nicotine) Citrate in Water (Hypothetical)

| Parameter | Value/Setting | Purpose | Reference |

|---|---|---|---|

| Force Field | CHARMM/AMBER | Describes the potential energy of the system | rsc.orgnih.gov |

| Water Model | TIP3P | Represents water molecules | rsc.org |

| Simulation Box | Cubic, periodic boundary conditions | Simulates a bulk system | rsc.org |

| Temperature | 298 K (25 °C) | Represents standard conditions | researchgate.net |

| Pressure | 1 atm | Represents standard conditions | rsc.org |

| Simulation Time | 100 ns | Allows for sufficient sampling of molecular motions | nih.gov |

Structure-Activity Relationship (SAR) Studies for Chemical Reactivity Profiles

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its activity, in this case, its chemical reactivity. nih.govnih.gov For Bis((S)-nicotine) citrate, SAR studies would involve theoretically modifying the structure of the nicotine or citrate moieties and calculating the resulting changes in reactivity parameters.

For instance, one could introduce various substituents at different positions on the pyridine (B92270) or pyrrolidine rings of nicotine. nih.govtobaccopreventioncessation.com The effect of these modifications on the electronic properties calculated by quantum chemistry methods (like HOMO-LUMO gap and electrophilicity index) would be determined. This can help in understanding how structural changes modulate the reactivity of the nicotine cation. Similarly, modifications to the citrate structure, such as esterification of the carboxyl groups, could be modeled to see how this affects the stability and reactivity of the salt.

These studies are crucial for designing related compounds with tailored chemical properties.

Table 3: Hypothetical SAR Study on Bis((S)-nicotine) Citrate for Chemical Reactivity

| Structural Modification | Predicted Effect on Reactivity | Rationale | Reference |

|---|---|---|---|

| Addition of an electron-donating group (e.g., -CH3) to the nicotine pyridine ring | Increase | Increases electron density on the ring, potentially lowering the ionization potential. | aip.org |

| Addition of an electron-withdrawing group (e.g., -NO2) to the nicotine pyridine ring | Decrease | Decreases electron density, making the molecule less prone to oxidation. | nih.gov |

| Esterification of one carboxyl group of citrate | Decrease in salt stability | Reduces the negative charge on the citrate anion, weakening the ionic bond with the nicotine cation. | nih.gov |

| Replacement of the citrate anion with a dicarboxylic acid anion | Change in crystal packing and solubility | Alters the size, shape, and charge distribution of the anion, affecting intermolecular forces. | nih.gov |

Predictive Modeling of Environmental Fate Parameters

Predictive models are used to estimate the environmental fate of chemicals, including their persistence, bioaccumulation, and transport. researchgate.nettheic2.org For Bis((S)-nicotine) citrate, its environmental fate will be largely determined by the properties of its constituent ions in various environmental compartments.

Nicotine is known to be readily biodegradable in both soil and water. researchgate.netnih.gov Its partitioning into the environment is pH-dependent; under acidic to neutral conditions, it is ionized and remains in the aqueous phase. mdpi.com Predictive models like the Canadian Environmental Modeling Center level III model have estimated the half-life of nicotine to be around 3 days in water and 0.5 days in soil. researchgate.net

Citric acid is also readily biodegradable and is a natural component of many ecosystems. theic2.orgliverpool.ac.uk Fugacity modeling predicts that it will primarily partition to soil and water, with relatively short half-lives in both compartments. theic2.org

Given that Bis((S)-nicotine) citrate is a salt that will dissociate into its constituent ions in an aqueous environment, its environmental fate is expected to be governed by the individual fates of (S)-nicotine and citrate. The salt form is highly water-soluble, suggesting that upon release into the environment, it will likely be found predominantly in water, where both of its components are subject to rapid biodegradation. researchgate.nettheic2.org

Table 4: Predicted Environmental Fate Parameters for the Components of Bis((S)-nicotine) Citrate

| Parameter | (S)-Nicotine | Citric Acid | Predicted Fate of Bis((S)-nicotine) Citrate | Reference |

|---|---|---|---|---|

| Biodegradation | Readily biodegradable | Readily biodegradable | Readily biodegradable in water and soil | researchgate.nettheic2.orgnih.gov |

| Atmospheric Half-life | < 5 hours | Not applicable (low volatility) | Primarily determined by nicotine; short | researchgate.net |

| Half-life in Water | ~3 days | ~8.7 days | Short, driven by microbial degradation of both components | researchgate.nettheic2.org |

| Half-life in Soil | ~0.5 days | ~17 days | Short, driven by microbial degradation of both components | researchgate.nettheic2.org |

| Primary Environmental Compartment | Water (93%) | Soil (71.8%), Water (28.1%) | Water, due to high solubility of the salt | researchgate.nettheic2.org |

Applications of Bis S Nicotine Citrate in Advanced Chemical Research and Industrial Processes

Role as a Chemical Standard and Reference Material in Analytical Chemistry

A primary application of Bis((S)-nicotine) citrate (B86180) is its use as a chemical standard and reference material in analytical chemistry. Its stability as a salt makes it a reliable compound for the accurate quantification of nicotine (B1678760) in various matrices, particularly in tobacco products. tandfonline.comtifac.org.innih.gov

In a 2022 study published in ACS Omega, researchers established a gas chromatography-mass spectrometry (GC-MS) method for the direct determination of free nicotine in tobacco. tifac.org.innih.gov In this research, Bis((S)-nicotine) citrate was utilized as a standard for what the study termed "pure bound nicotine." tifac.org.innih.gov The compound was spiked into tobacco samples to evaluate potential interference from nicotine salts on the analytical method. The results demonstrated that the presence of nicotine citrate did not interfere with the quantification of free nicotine, highlighting its suitability as a reference material for validating analytical procedures. tifac.org.innih.gov

The use of a stable, well-characterized nicotine salt like Bis((S)-nicotine) citrate is crucial for ensuring the accuracy and reproducibility of methods designed to measure nicotine content. This is of particular importance for regulatory compliance and quality control in the tobacco industry.

Table 1: Properties of Bis((S)-nicotine) Citrate

| Property | Value | Source |

|---|---|---|

| EINECS Number | 285-475-4 | ontosight.ai |

| CAS Number | 94006-00-5 | achemtek.com |

| Molecular Formula | (C₁₀H₁₄N₂)₂·C₆H₈O₇ | achemtek.com |

| Molecular Weight | 516.59 g/mol | achemtek.com |

| Form | Oily Liquid | achemtek.com |

| Color | Colorless | achemtek.com |

| Purity | ≥98% | achemtek.com |

Catalysis and Reaction Engineering Applications

While direct use of Bis((S)-nicotine) citrate as a catalyst is not widely documented, research into nicotine-based compounds for catalytic applications is an emerging field. The pyridine (B92270) and pyrrolidine (B122466) rings within the nicotine structure offer potential as scaffolds for the design of novel ligands and catalysts. researchgate.net

A recent study has explored the use of a nicotine-based ionic liquid supported on magnetic nanoparticles as a recyclable catalyst. researchgate.net This catalyst was successfully employed in the one-pot, multi-component synthesis of mono- and bis-4H-pyrimido[2,1-b]benzothiazole derivatives. researchgate.net This indicates the potential for deriving catalytically active materials from nicotine.

Furthermore, the synthesis of enantiomerically pure (S)-nicotine, for which Bis((S)-nicotine) citrate is a salt form, often involves sophisticated catalytic processes. For instance, a highly efficient anionic Iridium catalyst has been developed for the asymmetric hydrogenation of a key intermediate in an industrial route to chiral nicotine, achieving turnover numbers in the millions. nih.gov While in this case, a nicotine derivative is the product and not the catalyst, it underscores the importance of catalysis in the broader context of nicotine chemistry. The engineering of such reactions is critical for the large-scale production of chiral compounds like (S)-nicotine. nih.gov

Exploration in Novel Chemical Synthesis Pathways (as a reagent or intermediate)

Bis((S)-nicotine) citrate is primarily a salt formed from (S)-nicotine, and as such, its direct role as a reactive intermediate in broader synthetic pathways is limited. lumenlearning.comwikipedia.orgbritannica.com However, (S)-nicotine itself is a significant building block in the synthesis of a range of more complex molecules. ncsu.edu

Research has focused on using (S)-nicotine as a starting material for the synthesis of various derivatives with potential applications in pharmaceuticals and as novel ligands for catalytic asymmetric synthesis. ncsu.edu For example, regioselective substitutions on the pyridine ring of (S)-nicotine have been developed to create new chemical entities. ncsu.edu The synthesis of (S)-nornicotine, a key intermediate for many of these transformations, can be achieved through various methods, and the subsequent methylation yields (S)-nicotine. nih.gov

The formation of diastereomeric salts using chiral acids is a crucial step in the enantiomeric separation of nicotine and its precursors, which is a common strategy in the synthesis of optically pure compounds. nih.gov While citric acid is not chiral, the principle of using an acid to isolate and purify a specific enantiomer is a fundamental technique in synthetic chemistry. Therefore, the formation of Bis((S)-nicotine) citrate can be seen as part of a purification or isolation step within a larger synthetic scheme, rather than as a reactive intermediate that participates directly in bond-forming reactions.

Table 2: Examples of Synthetic Pathways Involving Nicotine Derivatives

| Synthetic Goal | Key Transformation | Relevance | Source |

|---|---|---|---|

| (S)-Brevicolline | Synthesis from (S)-nicotine in six steps. | Use of nicotine as a chiral building block. | ncsu.edu |